molecular formula C24H17NO B13684276 4'-Carbazol-9-yl-biphenyl-4-ol

4'-Carbazol-9-yl-biphenyl-4-ol

Katalognummer: B13684276
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: LFGQKWXDPSVSJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Carbazol-9-yl-biphenyl-4-ol is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carbazol-9-yl-biphenyl-4-ol typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. This method, however, requires harsh reaction conditions and a large amount of catalyst, making it less efficient for large-scale production . An alternative method is the Buchwald-Hartwig amination, which uses palladium as a catalyst and is more suitable for the synthesis of carbazole derivatives .

Example Synthesis:

    Reagents: Carbazole, 4,4’-dichlorobiphenyl, palladium catalyst, and a suitable base.

    Conditions: The reaction is carried out under an inert atmosphere at elevated temperatures (around 145°C) for several hours.

    Procedure: Carbazole and 4,4’-dichlorobiphenyl are mixed in a solvent like toluene, along with the palladium catalyst and base.

Analyse Chemischer Reaktionen

4’-Carbazol-9-yl-biphenyl-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.

Wirkmechanismus

The mechanism of action of 4’-Carbazol-9-yl-biphenyl-4-ol in electronic applications involves its ability to transport charge efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating the movement of electrons through the material. This property is crucial for its role in OLEDs, where it acts as a host material, enabling efficient energy transfer and enhancing electroluminescence .

Vergleich Mit ähnlichen Verbindungen

4’-Carbazol-9-yl-biphenyl-4-ol is often compared with other carbazole derivatives, such as:

These comparisons highlight the unique properties of 4’-Carbazol-9-yl-biphenyl-4-ol, particularly its suitability for specific electronic applications due to its structural features.

Eigenschaften

Molekularformel

C24H17NO

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-(4-carbazol-9-ylphenyl)phenol

InChI

InChI=1S/C24H17NO/c26-20-15-11-18(12-16-20)17-9-13-19(14-10-17)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26H

InChI-Schlüssel

LFGQKWXDPSVSJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.